

Introduction to Vinylcyclopropane Chemistry for Drug Discovery

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Compound of Interest

Compound Name:	1-(Boc-amino)-2-vinylcyclopropane
CAS No.:	134716-46-4
Cat. No.:	B135055

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Executive Summary

Vinylcyclopropane (VCP) is a unique three-carbon building block characterized by the conjugation of a strained cyclopropane ring (~27.5 kcal/mol strain energy) with a vinyl group. In drug discovery, VCPs occupy a "Goldilocks" zone of reactivity:

- As Synthetic Intermediates: They serve as strain-release warheads for accessing 5- and 7-membered rings via rearrangements and cycloadditions (e.g., Wender [5+2]).
- As Structural Motifs: They function as rigid, metabolically stable bioisosteres in final drug candidates (e.g., HCV protease inhibitors), where the vinyl group fills lipophilic pockets and the cyclopropane restricts conformation.

Structural & Electronic Properties

The VCP moiety is not merely a cyclopropane with a double bond; it is a conjugated system with distinct orbital interactions.

- **Bisected vs. Perpendicular Conformations:** The reactivity of VCP is governed by the overlap between the vinyl π -system and the Walsh orbitals of the cyclopropane. The s-trans bisected conformation is generally the global minimum, allowing maximum conjugation.
- **Bond Dissociation Energy (BDE):** The C–H bonds of the cyclopropane ring are strong (~106 kcal/mol), conferring metabolic stability against oxidative metabolism (CYP450) compared to ethyl or isopropyl groups.
- **Strain-Release Driving Force:** The relief of ring strain drives the thermodynamic favorability of ring-expansion reactions, making VCPs ideal precursors for difficult-to-synthesize medium-sized rings.

Property	Value/Characteristic	Relevance to Drug Design
Ring Strain	~27.5 kcal/mol	Driving force for rearrangements (e.g., to cyclopentenes).
C-C Bond Length	1.51 Å (distal), 1.48 Å (proximal)	Proximal bond lengthening indicates activation by the vinyl group.
Metabolic Stability	High (C-H abstraction resistant)	Excellent bioisostere for alkyl chains; reduces metabolic clearance.
Lipophilicity	Moderate	Rigidifies structure without excessive lipophilicity penalty.

Synthetic Methodologies: Accessing the VCP Core

Modern drug discovery requires modular access to VCPs. Traditional carbene additions are often hazardous. Recent transition-metal catalyzed methods offer milder alternatives.

A. The Pd(I) Dimer Approach (Schoenebeck Protocol)

A breakthrough method utilizing air-stable Pd(I) dimers allows for the modular coupling of cyclopropyl zincates with vinyl halides. This prevents the ring-opening side reactions common with Pd(0)/Pd(II) cycles.

- Mechanism: Involves an I-Pd-Pd-I active species that facilitates oxidative addition without disrupting the cyclopropane integrity.
- Scope: Tolerates heterocycles and polar functional groups common in medicinal chemistry.

B. Vinyl-ACCA Synthesis (The HCV Workhorse)

For HCV protease inhibitors (e.g., Danoprevir, Simeprevir), the key building block is (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (Vinyl-ACCA).

- Route: Typically accessed via partial reduction of a divinylcyclopropane or Curtius rearrangement of a di-acid precursor.
- Utility: The vinyl group serves as a handle for Ring-Closing Metathesis (RCM) to form macrocycles.

VCP as a Reactive Intermediate: Rearrangements & Cycloadditions

This section details how to exploit VCPs to build complex core scaffolds.

Mechanism: The Vinylcyclopropane-Cyclopentene Rearrangement

This is a [1,3]-sigmatropic shift that converts VCPs to cyclopentenenes.

- Thermal: Requires high temperatures (>300°C), proceeding via a diradical intermediate.
- Catalytic: Transition metals (Rh, Ni, Pd) lower the activation energy significantly, allowing reaction at ambient temperatures.



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Figure 1: Mechanistic divergence of VCP rearrangement. Thermal pathways involve high-energy diradicals, while metal catalysis (green path) proceeds via stabilized allyl intermediates.

The Wender [5+2] Cycloaddition

The most powerful application of VCPs in synthesis is the Rh(I)-catalyzed [5+2] cycloaddition with alkynes or alkenes to form cycloheptanoids (7-membered rings).

- Significance: Provides rapid access to the core skeletons of terpenes and azulenes.
- Reagent:
or
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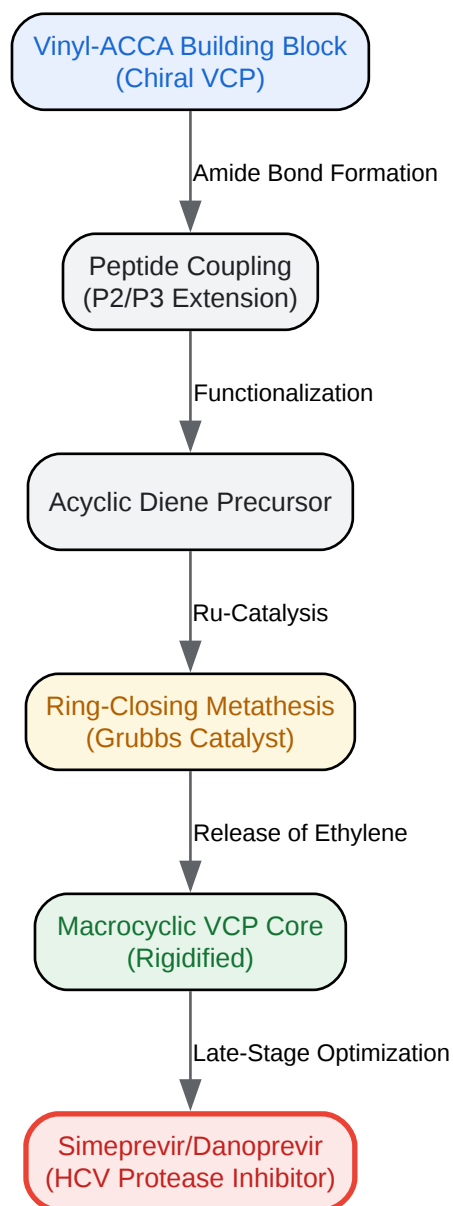
Medicinal Chemistry Case Study: HCV Protease Inhibitors

The "Vinyl-ACCA" motif is a cornerstone in the design of NS3/4A protease inhibitors.

- Drug: Simeprevir (Olysio) & Danoprevir.
- Role of VCP:
 - P1 Anchor: The cyclopropane ring fits snugly into the S1 pocket of the protease.
 - Macrocyclization Handle: The vinyl group is used in the Ring-Closing Metathesis (RCM) step to close the 14- or 15-membered macrocycle.

- Electronic Modulation: The electron-withdrawing nature of the sulfonamide attached to the cyclopropane (in Simeprevir) acidifies the NH, mimicking the tetrahedral intermediate of peptide hydrolysis.

Workflow: From Building Block to Drug



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Figure 2: The strategic role of the vinylcyclopropane moiety in constructing macrocyclic HCV drugs.

Experimental Protocols

Protocol A: Rhodium-Catalyzed [5+2] Cycloaddition

Use Case: Synthesizing a 5,7-fused bicyclic system from a VCP-alkyne tether.

- Preparation: In a glovebox, weigh (5 mol%) into a flame-dried Schlenk flask.
- Solvent: Add anhydrous 1,2-dichloroethane (DCE) to create a 0.01 M solution relative to the substrate.
- Substrate Addition: Add the VCP-alkyne tethered substrate (1.0 equiv) dropwise via syringe.
- Reaction: Heat the sealed vessel to 80°C for 2–4 hours. Monitor by TLC/LCMS for disappearance of the VCP starting material.
- Workup: Cool to room temperature. Filter through a pad of silica gel (eluting with Et₂O) to remove Rh residues. Concentrate in vacuo.
- Validation: ¹H NMR should show the disappearance of vinyl protons (multiplets at 5.0–6.0 ppm) and appearance of cycloheptene alkene protons.

Protocol B: Pd(I)-Catalyzed VCP Synthesis (Schoenebeck Method)

Use Case: Installing a vinyl group on a cyclopropane with retention of stereochemistry.

- Reagents: Cyclopropyl zincate (0.5 M in THF, prepared in situ), Vinyl bromide (1.2 equiv), (1 mol%).
- Execution: Add the Pd dimer to the vinyl bromide solution in THF at ambient temperature.
- Coupling: Add the cyclopropyl zincate solution dropwise over 1 minute.
- Completion: Stir for 30 minutes at 25°C. (Reaction is extremely fast).
- Quench: Quench with aq. HCl (1 M) or sat. NH₄Cl. Extract with EtOAc.

- Note: This protocol preserves the cis/trans geometry of the cyclopropane, a critical advantage over Pd(0) methods.

References

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